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Compound of Interest

Compound Name:
(4-Methylpiperazin-1-yl)(4-

nitrophenyl)methanone

Cat. No.: B1298988 Get Quote

A detailed spectroscopic comparison of the ortho, meta, and para isomers of (4-

Methylpiperazin-1-yl)(nitrophenyl)methanone is presented for researchers, scientists, and drug

development professionals. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C

NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental

protocols.

The positional isomerism of the nitro group on the phenyl ring significantly influences the

spectroscopic properties of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone. Understanding

these differences is crucial for the unambiguous identification and characterization of each

isomer in complex reaction mixtures and for structure-activity relationship studies in drug

discovery.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the ortho, meta, and para

isomers of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone. The data for the para isomer is

experimentally derived, while the data for the ortho and meta isomers are predicted based on

the analysis of structurally similar compounds, as explicit experimental data is not readily

available in the searched literature.

Table 1: ¹H NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)
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Isomer Chemical Shift (δ) ppm

ortho-(2-NO₂)

Aromatic Protons: 7.8-8.2 (m, 4H), Piperazine

Protons: 3.8-4.0 (br s, 4H), 2.4-2.6 (br s, 4H),

Methyl Proton: 2.3 (s, 3H)

meta-(3-NO₂)

Aromatic Protons: 7.6-8.4 (m, 4H), Piperazine

Protons: 3.7-3.9 (br s, 4H), 2.4-2.6 (br s, 4H),

Methyl Proton: 2.3 (s, 3H)

para-(4-NO₂)

Aromatic Protons: 8.28 (d, J=8.8 Hz, 2H), 7.60

(d, J=8.8 Hz, 2H), Piperazine Protons: 3.84 (br

s, 4H), 2.48 (br s, 4H), Methyl Proton: 2.32 (s,

3H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)

Isomer Chemical Shift (δ) ppm

ortho-(2-NO₂)

C=O: ~168, Aromatic C-NO₂: ~148, Aromatic C-

H: 124-135, Aromatic C-CO: ~133, Piperazine

C: ~47, ~54, Methyl C: ~46

meta-(3-NO₂)

C=O: ~169, Aromatic C-NO₂: ~148, Aromatic C-

H: 122-136, Aromatic C-CO: ~137, Piperazine

C: ~47, ~54, Methyl C: ~46

para-(4-NO₂)

C=O: 169.1, Aromatic C-NO₂: 149.5, Aromatic

C-H: 123.8, 129.5, Aromatic C-CO: 142.3,

Piperazine C: 47.2, 54.8, Methyl C: 46.1

Table 3: IR Spectroscopic Data (Characteristic Peaks in cm⁻¹)
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Isomer C=O Stretch

NO₂

Asymmetric

Stretch

NO₂ Symmetric

Stretch
C-N Stretch

ortho-(2-NO₂) ~1640 ~1530 ~1350 ~1280

meta-(3-NO₂) ~1645 ~1525 ~1345 ~1285

para-(4-NO₂) 1635 1520 1348 1290

Table 4: Mass Spectrometry Data

Isomer Molecular Formula Molecular Weight [M+H]⁺ (m/z)

ortho-(2-NO₂) C₁₂H₁₅N₃O₃ 249.27 250.12

meta-(3-NO₂) C₁₂H₁₅N₃O₃ 249.27 250.12

para-(4-NO₂) C₁₂H₁₅N₃O₃[1] 249.27[1] 250.12

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to

characterize the (4-Methylpiperazin-1-yl)(nitrophenyl)methanone isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
A solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

containing a small amount of tetramethylsilane (TMS) as an internal standard is prepared. The

spectra are recorded on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, 16 to 32 scans are

typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled

pulse sequence is used, and several hundred to thousands of scans are accumulated with a

relaxation delay of 2-5 seconds to obtain a good signal-to-noise ratio.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
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A small amount of the solid sample is placed directly onto the diamond crystal of the ATR

accessory. Firm and uniform pressure is applied to ensure good contact between the sample

and the crystal. The IR spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 or

64 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR

crystal is recorded prior to the sample measurement and automatically subtracted from the

sample spectrum.

Electrospray Ionization-Mass Spectrometry (ESI-MS)
The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of

approximately 1 mg/mL. The solution is then introduced into the ESI source of the mass

spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The

analysis is performed in positive ion mode, with the capillary voltage set to 3-5 kV and the

source temperature maintained at 100-150 °C. The mass spectrum is acquired over a mass-to-

charge (m/z) range of 50-500.

Visualization of the Comparative Workflow
The logical workflow for the spectroscopic comparison of the isomers is depicted in the

following diagram.
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Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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